Ethyl(1-methylbutyl)malonuric Acid

Catalog No.
S9101586
CAS No.
106686-60-6
M.F
C11H20N2O4
M. Wt
244.29 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl(1-methylbutyl)malonuric Acid

CAS Number

106686-60-6

Product Name

Ethyl(1-methylbutyl)malonuric Acid

IUPAC Name

2-(carbamoylcarbamoyl)-2-ethyl-3-methylhexanoic acid

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C11H20N2O4/c1-4-6-7(3)11(5-2,9(15)16)8(14)13-10(12)17/h7H,4-6H2,1-3H3,(H,15,16)(H3,12,13,14,17)

InChI Key

TYSMAPKLMOMMLC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)(C(=O)NC(=O)N)C(=O)O

Ethyl(1-methylbutyl)malonuric Acid, also known as Diethyl ethyl(1-methylbutyl)malonate, is an organic compound characterized by the molecular formula C14H26O4C_{14}H_{26}O_{4}. It is a diethyl ester of malonic acid, where malonic acid is substituted with an ethyl group and a 1-methylbutyl group. This compound appears as a clear, colorless oil and is noted for its versatility in various

, including:

  • Substitution Reactions: The compound can undergo alkylation, where hydrogen atoms adjacent to the carbonyl groups are replaced by alkyl groups.
  • Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
  • Hydrolysis: Hydrolysis of this compound produces malonic acid derivatives .

The malonic ester synthesis is a key reaction involving this compound, where it is alkylated at the alpha carbon adjacent to the carbonyl groups, leading to the formation of substituted acetic acids .

Several methods exist for synthesizing Ethyl(1-methylbutyl)malonuric Acid:

  • Malonic Ester Synthesis: This involves the alkylation of diethyl malonate with 1-methylbutyl halides under basic conditions. The process typically includes deprotonating the alpha carbon of diethyl malonate followed by nucleophilic substitution with the alkyl halide .
  • Reactions with Sodium Ethoxide: A common synthetic route involves reacting sodium ethoxide with ethyl malonic acid diethyl ester and 2-bromopentane, followed by hydrolysis and recrystallization to obtain the final product .
  • Electrochemical Methods: The compound can also be synthesized through electro

Ethyl(1-methylbutyl)malonuric Acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is utilized in creating polymers and other industrial chemicals.
  • Biochemical Research: It aids in studying enzyme mechanisms and metabolic pathways due to its reactivity with urea .

Research on interaction studies involving Ethyl(1-methylbutyl)malonuric Acid primarily focuses on its role in synthesizing ureides from esters. This interaction has implications for understanding metabolic pathways and enzyme mechanisms in biological systems. Further studies may explore its interactions with various biological molecules to elucidate its potential therapeutic effects or biochemical roles .

Ethyl(1-methylbutyl)malonuric Acid can be compared with several similar compounds that share structural features but differ in substitution patterns or functional groups:

Compound NameStructure/DescriptionUnique Features
Diethyl MalonateA simpler ester of malonic acid without additional groupsLacks the ethyl and 1-methylbutyl substitutions present in Ethyl(1-methylbutyl)malonuric Acid.
Dimethyl MalonateAn ester where ethyl groups are replaced by methyl groupsSimilar reactivity but different steric properties due to smaller methyl groups.
Malonic AcidThe parent compound from which these esters are derivedContains no esterification; serves as a base structure for derivatives.

Ethyl(1-methylbutyl)malonuric Acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its simpler counterparts .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

244.14230712 g/mol

Monoisotopic Mass

244.14230712 g/mol

Heavy Atom Count

17

UNII

ZL5P8AJS9G

Dates

Modify: 2024-06-24

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